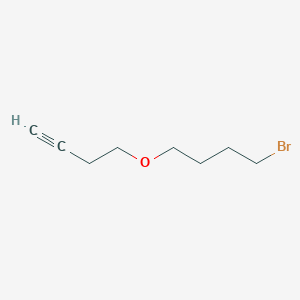
1-Bromo-4-but-3-ynoxy-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-but-3-ynoxy-butane is an organic compound with the molecular formula C8H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a but-3-ynoxy group
Métodos De Preparación
The synthesis of 1-Bromo-4-but-3-ynoxy-butane typically involves the reaction of 4-butyn-1-ol with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-butyn-1-ol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-4-but-3-ynoxy-butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary alkyl halide, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), leading to the formation of azides and nitriles, respectively.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated enynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-4-but-3-ynoxy-butane, while elimination with potassium tert-butoxide produces 4-but-3-ynoxy-1-butene.
Aplicaciones Científicas De Investigación
1-Bromo-4-but-3-ynoxy-butane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-but-3-ynoxy-butane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond.
Comparación Con Compuestos Similares
1-Bromo-4-but-3-ynoxy-butane can be compared with other brominated ethers and alkyl halides, such as:
1-Bromo-3-butene: Similar in structure but lacks the but-3-ynoxy group, making it less versatile in certain reactions.
4-Bromo-1-butene: Another brominated ether with different reactivity due to the position of the bromine atom.
1-Bromo-2-butene: A positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-ynoxy group, which provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H13BrO |
|---|---|
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
1-bromo-4-but-3-ynoxybutane |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7-10-8-5-4-6-9/h1H,3-8H2 |
Clave InChI |
UJEALFPAVRDGDU-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)


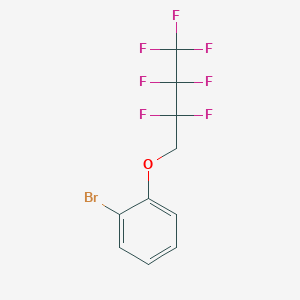
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)

![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

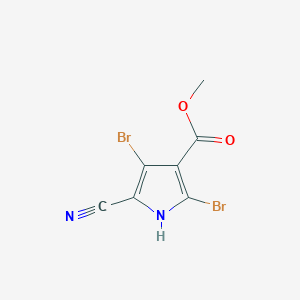
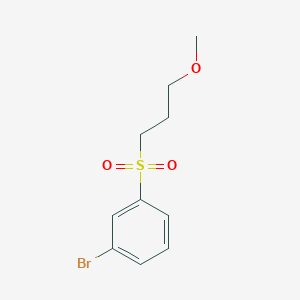

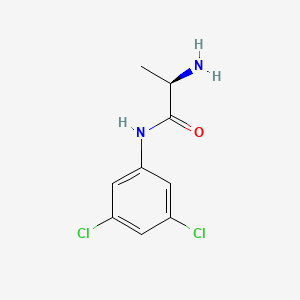
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
